molecular formula C9H15F3O3S B6237931 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate CAS No. 2152169-63-4

2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate

Cat. No. B6237931
CAS RN: 2152169-63-4
M. Wt: 260.3
InChI Key:
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Description

2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate (2C2MTS) is a synthetic compound used in various laboratory and industrial applications. It is an organic compound with a trifluoromethanesulfonate ester group, which allows it to be used as a reagent for a variety of reactions. 2C2MTS has been studied extensively and is widely used in the field of synthetic organic chemistry.

Scientific Research Applications

2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as organometallic compounds, heterocyclic compounds, and polymers. It is also used as a catalyst in the synthesis of polymers and as a solvent in the synthesis of polymers. In addition, 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is used in the synthesis of pharmaceuticals and in the synthesis of materials for industrial applications.

Mechanism of Action

2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate acts as a proton donor in the presence of a base and as an electrophile in the presence of an acid. It is also used as a nucleophile in organic reactions. 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is a strong acid and can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds, the formation of organometallic compounds, and the formation of polymers.
Biochemical and Physiological Effects
2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is not known to have any direct biochemical or physiological effects. However, it has been shown to be toxic to certain organisms, including bacteria, fungi, and plants. It is also known to be an irritant to the skin and eyes.

Advantages and Limitations for Lab Experiments

2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate has several advantages for laboratory experiments. It is a strong acid and can be used to catalyze a variety of reactions. It is also a relatively inexpensive reagent and is readily available. The main limitation of 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is that it is toxic to certain organisms and can be an irritant to the skin and eyes.

Future Directions

In the future, 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate could be used in the synthesis of more complex organic compounds and materials. It could also be used as a catalyst in the synthesis of polymers and in the synthesis of pharmaceuticals. Additionally, further research could be conducted to identify potential applications for 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate in the field of biochemistry and physiology. Finally, research could be conducted to improve the safety of 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate for laboratory experiments.

Synthesis Methods

2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate can be synthesized in a two-step process. The first step involves the reaction of cyclobutanol with trifluoromethanesulfonyl chloride in the presence of a base to form the cyclobutyl trifluoromethanesulfonate ester. The second step is the reaction of the cyclobutyl trifluoromethanesulfonate ester with methyl propionate in the presence of a base to form 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate can be achieved through the reaction of 2-cyclobutyl-2-methylpropanol with trifluoromethanesulfonic anhydride in the presence of a base.", "Starting Materials": [ "2-cyclobutyl-2-methylpropanol", "trifluoromethanesulfonic anhydride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "To a solution of 2-cyclobutyl-2-methylpropanol in anhydrous dichloromethane, add the base and stir for 10 minutes.", "Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Quench the reaction by adding water and stirring for 10 minutes.", "Extract the organic layer with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] }

CAS RN

2152169-63-4

Product Name

2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate

Molecular Formula

C9H15F3O3S

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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